molecular formula C11H12N2S B2763331 2-Pyrrolidin-2-yl-benzothiazole CAS No. 359804-21-0

2-Pyrrolidin-2-yl-benzothiazole

Cat. No. B2763331
CAS RN: 359804-21-0
M. Wt: 204.29
InChI Key: YTKAWFHOEDFUOP-UHFFFAOYSA-N
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Description

2-Pyrrolidin-2-yl-benzothiazole is a chemical compound with the molecular formula C11H12N2S . It is a derivative of benzothiazole, a heterocyclic compound that is widely used in synthetic and medicinal chemistry .


Synthesis Analysis

The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, and more . A method for the synthesis of 2-arylbenzothiazole derivatives involves the coupling of o-aminothiophenols and gem-dibromomethylarenes in the presence of a catalytic amount of molecular I2, tert-butoxide, and pyridine under reflux conditions .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a benzothiazole ring attached to a pyrrolidine ring . The pyrrolidine ring is a five-membered nitrogen heterocycle that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .


Chemical Reactions Analysis

Benzothiazole derivatives, including this compound, can undergo a variety of chemical reactions. For instance, reactions in DMSO as an oxidant and reaction medium provide 2-aroylbenzothiazoles, whereas the use of nitrobenzene as an oxidant in dioxane as a solvent enables the synthesis of 2-arylbenzothiazoles .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 204.29 . More detailed physical and chemical properties were not found in the retrieved papers.

Scientific Research Applications

Coordination Chemistry and Properties

A review of the chemistry and properties of compounds containing benzothiazole derivatives highlights their significant variability and potential in various branches of chemistry. These compounds exhibit intriguing properties such as spectroscopic characteristics, structures, magnetic properties, and biological and electrochemical activity. This review identifies areas lacking in research, suggesting more points of potential interest, especially in investigating unknown analogues of 2-Pyrrolidin-2-yl-benzothiazole (Boča, Jameson, & Linert, 2011).

Organic Synthesis

Research into the synthesis of highly functionalized 2-(pyrrolidin-1-yl)thiazole frameworks demonstrates the chemical versatility and potential biological activity of benzothiazole derivatives. This work underlines the efficiency and selectivity of producing bisheterocyclic molecules with significant antibacterial and antimycobacterial activity, showcasing the application of these compounds in developing new antibacterial agents (Belveren et al., 2017).

Electrochemical Activity

The study of thiadiazolo[3,4-c]pyridine as an acceptor in electrochromic polymer systems indicates the potential of benzothiazole analogues in creating materials with unique electrochromic properties. The research found these polymers displayed high coloration efficiency, good optical memory, and very fast switching times, highlighting the role of benzothiazole derivatives in developing advanced electrochromic materials (Ming et al., 2015).

Anticancer Activity

Several studies have explored the anticancer activity of benzothiazole derivatives. Novel benzothiazole containing pyrimidine derivatives were synthesized and shown to have antibacterial, antioxidant, and antitubercular activities. These findings suggest the potential of benzothiazole derivatives in the development of new chemotherapeutic agents (Bhoi et al., 2016). Another study synthesized benzothiazole-2-thiol derivatives, identifying compounds with potent and broad-spectrum inhibitory activities against various types of human cancer cell lines, further underscoring the therapeutic potential of benzothiazole derivatives in cancer treatment (Shi et al., 2012).

Antimicrobial Activity

Research into new pyridine derivatives, including those related to benzothiazole, demonstrates their antimicrobial activity against various bacterial and fungal strains. This underscores the utility of benzothiazole derivatives in developing new antimicrobial agents, with variable and modest activities observed against tested strains (Patel, Agravat, & Shaikh, 2011).

Future Directions

Benzothiazole derivatives, including 2-Pyrrolidin-2-yl-benzothiazole, have shown potential in various applications. For instance, they have been tested for their potentiality to impart corrosion resistance to mild steel exposed to 1 M aqueous HCl . Furthermore, the development of clinically active drugs increasingly relies on the use of heterocyclic scaffolds, many of which contain nitrogen, as evidenced by the considerable number of bioactive compounds now available . This suggests that this compound and similar compounds could have promising future applications in medicinal chemistry and other fields.

Mechanism of Action

Target of Action

Benzothiazole derivatives have been reported to exhibit anti-tubercular activity

Mode of Action

tuberculosis . The compound’s interaction with its targets and the resulting changes are subject to further investigation.

Biochemical Pathways

Benzothiazole derivatives have been associated with anti-tubercular activity , suggesting that they may affect pathways related to the growth and survival of M. tuberculosis.

Result of Action

tuberculosis , suggesting that they may have a bacteriostatic or bactericidal effect on this pathogen.

properties

IUPAC Name

2-pyrrolidin-2-yl-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2S/c1-2-6-10-8(4-1)13-11(14-10)9-5-3-7-12-9/h1-2,4,6,9,12H,3,5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTKAWFHOEDFUOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

359804-21-0
Record name 2-(pyrrolidin-2-yl)-1,3-benzothiazole
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